

Ganolactone B: A Comprehensive Technical Guide to its Physicochemical Properties and Characterization

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Compound of Interest

Compound Name: *Ganolactone B*

Cat. No.: *B10818249*

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Introduction

Ganolactone B is a lanostane-type triterpenoid isolated from the fruiting bodies of the medicinal mushroom *Ganoderma sinense*.^{[1][2][3]} As a member of the diverse family of compounds derived from *Ganoderma* species, **Ganolactone B** holds potential for further investigation in drug discovery and development. This technical guide provides a detailed overview of its physicochemical properties, spectroscopic characterization, and the experimental protocols for its isolation and analysis.

Physicochemical Properties

Ganolactone B is a white, amorphous powder.^[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Ganolactone B**

| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C ₂₇ H ₃₈ O ₆ | [3] |
| Molecular Weight | 458.59 g/mol | [4] |
| Appearance | Amorphous powder | [3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4][5] |
| Optical Rotation | [α] _D ²⁵ +183° (c 0.3, MeOH) | [3] |

Spectroscopic Characterization

The structure of **Ganolactone B** was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Ganolactone B** were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR Spectroscopic Data for **Ganolactone B** (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |
|----------|----------------|--------------|-----------|
| 1 | 1.12, 1.95 | m | 11.5, 4.5 |
| 2 | 1.70, 1.85 | m | |
| 3 | 3.25 | dd | |
| 4 | | | |
| 5 | 1.55 | m | |
| 6 | 1.50, 1.90 | m | |
| 7 | 4.60 | br s | |
| 12 | 2.55, 2.80 | m | |
| 14 | 1.45 | s | |
| 16 | 2.05, 2.25 | m | |
| 17 | 1.75 | m | |
| 18 | 0.95 | s | |
| 19 | 0.65 | s | 6.5 |
| 21 | 1.30 | d | |
| 22 | 2.30, 2.50 | m | |
| 23 | 1.80, 1.95 | m | |
| 25 | | | |
| 26 | 1.35 | s | |
| 27 | 1.40 | s | |
| 28 | 0.90 | s | |
| 29 | 0.88 | s | |
| 30 | 1.25 | s | |

Source: Qiao et al., 2007

Table 3: ^{13}C NMR Spectroscopic Data for **Ganolactone B** (125 MHz, CDCl_3)

| Position | δ (ppm) | Type |
|----------|----------------|-----------------|
| 1 | 35.5 | CH ₂ |
| 2 | 27.8 | CH ₂ |
| 3 | 77.6 | CH |
| 4 | 38.9 | C |
| 5 | 50.5 | CH |
| 6 | 23.5 | CH ₂ |
| 7 | 66.7 | CH |
| 8 | 158.7 | C |
| 9 | 142.6 | C |
| 10 | 37.2 | C |
| 11 | 198.0 | C=O |
| 12 | 48.5 | CH ₂ |
| 13 | 46.8 | C |
| 14 | 59.8 | C |
| 15 | 215.0 | C=O |
| 16 | 38.5 | CH ₂ |
| 17 | 49.5 | CH |
| 18 | 18.8 | CH ₃ |
| 19 | 18.5 | CH ₃ |
| 20 | 86.5 | C |
| 21 | 21.2 | CH ₃ |
| 22 | 34.5 | CH ₂ |
| 23 | 29.8 | CH ₂ |

| | | |
|----|-------|-----------------|
| 24 | 176.7 | C=O |
| 25 | | |
| 26 | 23.8 | CH ₃ |
| 27 | 25.5 | CH ₃ |
| 28 | 28.0 | CH ₃ |
| 29 | 15.5 | CH ₃ |
| 30 | 22.5 | CH ₃ |

Source: Qiao et al., 2007

Mass Spectrometry (MS)

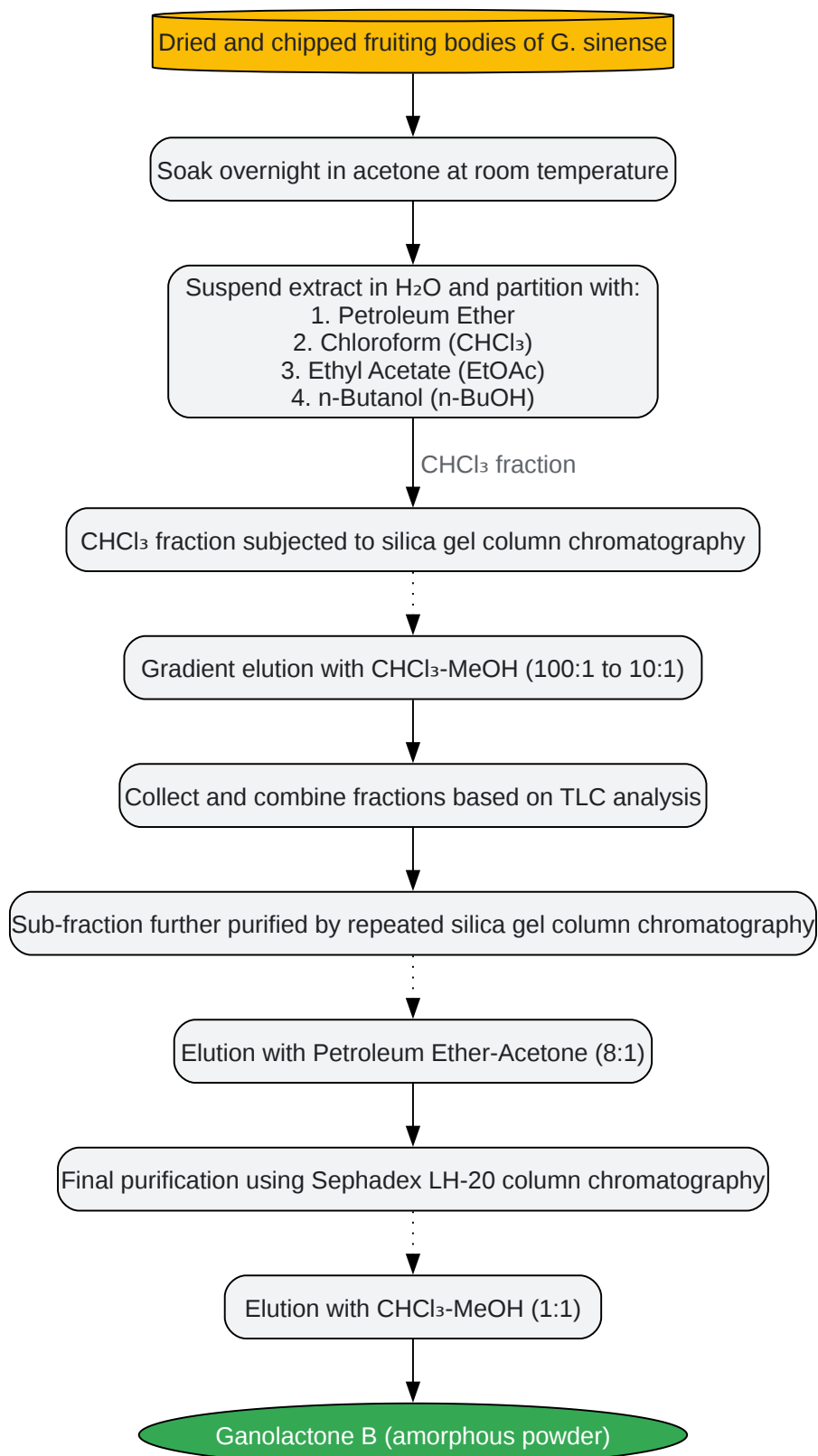
High-resolution electrospray ionization mass spectrometry (HRESIMS) confirmed the molecular formula of **Ganolactone B**.

- HRESIMS: m/z 481.2579 [M+Na]⁺ (calculated for C₂₇H₃₈O₆Na, 481.2566).[3]
- FABMS: m/z 459 [M+H]⁺. [3]

Experimental Protocols

Isolation and Purification of Ganolactone B

The following protocol is based on the method described by Qiao et al. (2007).[3]



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Figure 1. Experimental workflow for the isolation of **Ganolactone B**.

Detailed Steps:

- **Extraction:** The dried and chipped fruiting bodies of *G. sinense* are soaked overnight in acetone at room temperature. The resulting extract is then concentrated.
- **Partitioning:** The concentrated extract is suspended in water and successively partitioned with petroleum ether, chloroform (CHCl_3), ethyl acetate (EtOAc), and *n*-butanol (*n*-BuOH).
- **Initial Chromatographic Separation:** The CHCl_3 fraction is subjected to silica gel column chromatography, eluting with a gradient of CHCl_3 -MeOH (from 100:1 to 10:1). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- **Further Purification:** Fractions containing **Ganolactone B** are combined and further purified by repeated silica gel column chromatography using a petroleum ether-acetone (8:1) solvent system.
- **Final Purification:** The final purification is achieved by Sephadex LH-20 column chromatography, eluting with a CHCl_3 -MeOH (1:1) mixture to yield pure **Ganolactone B**.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were obtained on a Bruker AM-400 or DRX-500 spectrometer. Chemical shifts are reported in ppm relative to the solvent signal (CDCl_3 : δ_{H} 7.26, δ_{C} 77.0).
- **Mass Spectrometry:** FABMS was performed on a VG Auto Spec-3000 spectrometer. HRESIMS was carried out on an API QSTAR Pulsar i spectrometer.
- **UV Spectroscopy:** The UV spectrum was recorded on a Shimadzu UV-2401A spectrophotometer.
- **IR Spectroscopy:** The IR spectrum was obtained on a Bio-Rad FTS-135 spectrometer with KBr pellets.

Potential Biological Activity and Signaling Pathways

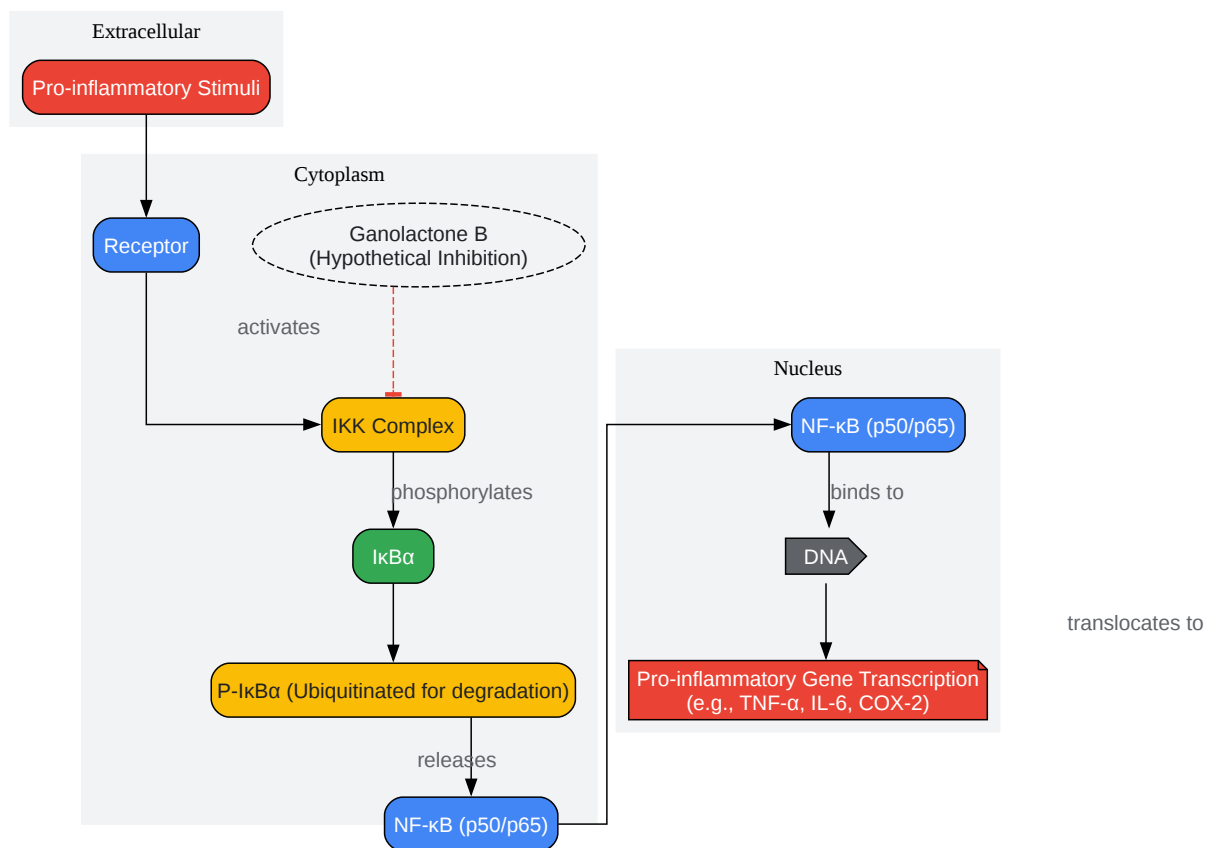
While direct experimental evidence for the specific signaling pathways modulated by **Ganolactone B** is not yet available in the scientific literature, lanostane-type triterpenoids

isolated from *Ganoderma* species are well-documented to possess a range of biological activities, including anti-inflammatory and anticancer effects.[6][7] These activities are often attributed to the modulation of key signaling pathways such as NF- κ B and PI3K/Akt/mTOR.

Disclaimer: The following diagrams illustrate hypothetical signaling pathways that may be influenced by **Ganolactone B**, based on the known activities of structurally related compounds. Further research is required to experimentally validate the effect of **Ganolactone B** on these pathways.

Hypothetical Modulation of the NF- κ B Signaling Pathway

The NF- κ B pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Many natural products exert their anti-inflammatory and anticancer effects by inhibiting this pathway.

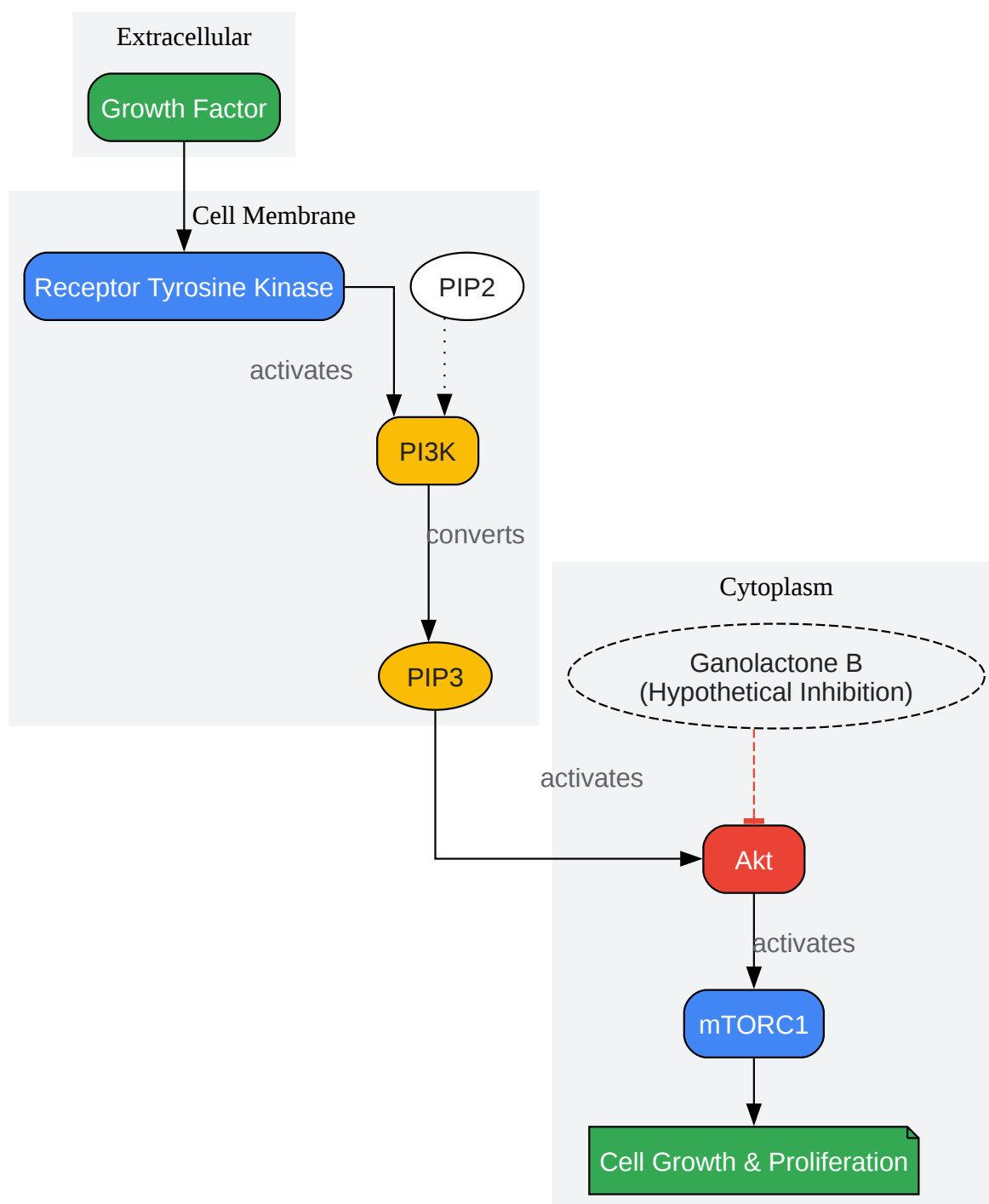


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Figure 2. Hypothetical inhibition of the NF-κB signaling pathway by **Ganolactone B**.

Hypothetical Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer, making it a key target for anticancer drug development.



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Figure 3. Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by **Ganolactone B**.

Conclusion

Ganolactone B is a well-characterized lanostane-type triterpenoid from *Ganoderma sinense*. This guide provides a comprehensive summary of its known physicochemical and spectroscopic properties, along with detailed experimental protocols for its isolation. While its specific biological activities and mechanisms of action are yet to be fully elucidated, its structural similarity to other bioactive triterpenoids from *Ganoderma* suggests its potential as a lead compound for the development of novel therapeutics. Further research is warranted to explore its pharmacological effects and to validate its interaction with key cellular signaling pathways.

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